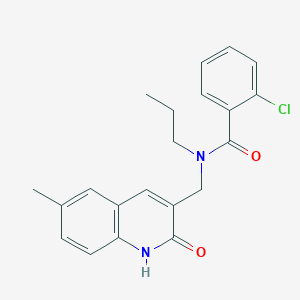
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as VU6001221, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (Wang et al., 2019). The M1 receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory (Wang et al., 2019). It has also been reported to increase dopamine release in the striatum, which is involved in motor function and reward (Wang et al., 2019).
实验室实验的优点和局限性
One of the advantages of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is its high selectivity for the M1 receptor, which reduces the risk of off-target effects (Wang et al., 2019). However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo experiments (Wang et al., 2019).
未来方向
There are several potential future directions for the research of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is the investigation of its therapeutic potential in other diseases, such as schizophrenia and depression, which are also associated with dysfunction of the cholinergic system (Wang et al., 2019). Another direction is the development of more potent and selective allosteric modulators of the M1 receptor with improved pharmacokinetic properties (Wang et al., 2019). Additionally, the investigation of the potential synergistic effects of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide with other drugs, such as acetylcholinesterase inhibitors, may also be a promising direction for future research (Wang et al., 2019).
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action as a positive allosteric modulator of the M1 receptor has been shown to improve cognitive function, protect dopaminergic neurons, and alleviate pain behavior. Future research directions include investigating its therapeutic potential in other diseases, developing more potent and selective allosteric modulators, and exploring potential synergistic effects with other drugs.
合成方法
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-chloro-N-propylbenzamide with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound with a yield of 62% (Wang et al., 2019).
科学研究应用
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to improve cognitive function and reduce amyloid-beta levels in a transgenic mouse model (Wang et al., 2019). In Parkinson's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported to protect dopaminergic neurons from oxidative stress-induced damage (Wang et al., 2019). In neuropathic pain, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to alleviate pain behavior in a rat model (Wang et al., 2019).
属性
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJNISWZBUAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
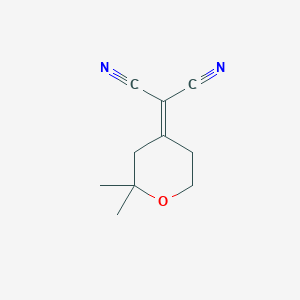
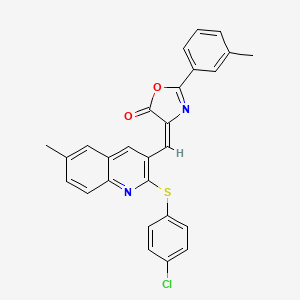


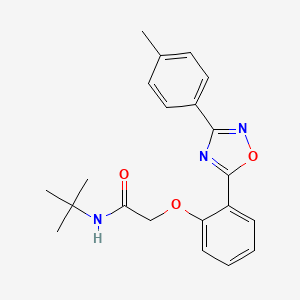
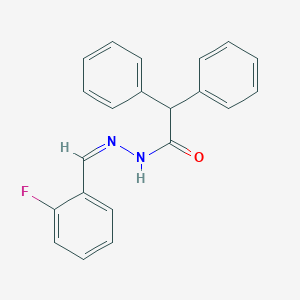



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
